molecular formula C16H17BrN4O2S2 B254447 5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No. B254447
M. Wt: 441.4 g/mol
InChI Key: ZGTUEFIKSMYQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is synthesized using a specific method and has been found to have potential applications in various fields of research. In

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is not fully understood. However, it has been found to interact with proteins involved in various cellular processes, including DNA replication and protein synthesis. It has also been found to have inhibitory effects on the growth of cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been found to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments is its potential as a therapeutic agent. Additionally, it has been found to have potential as a tool for studying biological systems. However, one of the limitations of using this compound in lab experiments is its relatively low yield during synthesis.

Future Directions

There are several future directions for research involving 5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other areas of research. Finally, research on improving the yield of synthesis could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of 5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide involves a series of steps. The starting materials are 2-amino-5-bromo-4-methylsulfanyl pyrimidine and 3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. The reaction between these two compounds is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound. The yield of this reaction is typically around 60%.

Scientific Research Applications

5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Additionally, it has been found to have potential as a tool for studying biological systems, such as protein-protein interactions.

properties

Product Name

5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

Molecular Formula

C16H17BrN4O2S2

Molecular Weight

441.4 g/mol

IUPAC Name

5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H17BrN4O2S2/c1-18-13(22)11-8-5-3-4-6-10(8)25-15(11)21-14(23)12-9(17)7-19-16(20-12)24-2/h7H,3-6H2,1-2H3,(H,18,22)(H,21,23)

InChI Key

ZGTUEFIKSMYQGB-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC(=NC=C3Br)SC

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC(=NC=C3Br)SC

Origin of Product

United States

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